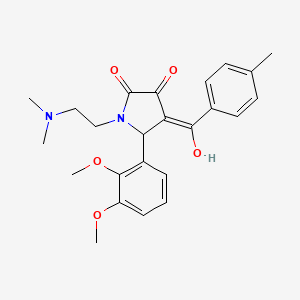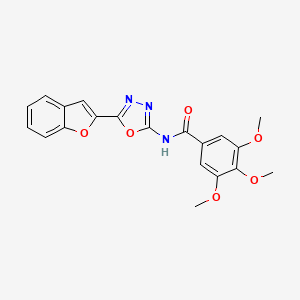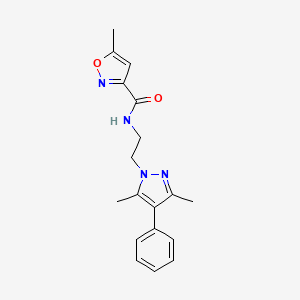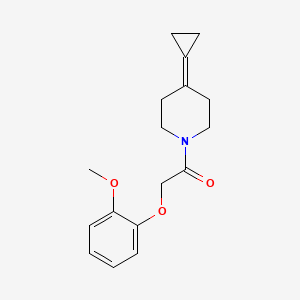![molecular formula C23H20N2O5 B2411923 2-(2-Oxo-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)ethyl)isoindoline-1,3-dione CAS No. 877811-29-5](/img/structure/B2411923.png)
2-(2-Oxo-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)ethyl)isoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is part of a series of novel oxo-spiro chromene Schiff’s bases . These bases were synthesized by condensing 2,7-diamino-2’-oxospiro[chromene-4,3’-indoline]-3-carbonitrile, and a series of aromatic aldehydes .
Synthesis Analysis
The synthesis of these compounds involves condensing 2,7-diamino-2’-oxospiro[chromene-4,3’-indoline]-3-carbonitrile with aromatic aldehydes using an efficient acid catalyst, silica sulfuric acid (SSA) .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of an oxo-spiro chromene and an isoindoline-1,3-dione group . The common structural feature of these compounds is the azomethine group i.e. (–HC=N–) .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the condensation of primary amines and carbonyl compounds . This results in Schiff’s bases, which are nitrogen analogs of an aldehyde or ketone, in which the carbonyl group is replaced by an imine or azomethine group .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by spectrochemical techniques . These techniques have corroborated the formation of the desired products .
Wissenschaftliche Forschungsanwendungen
- Although the enantioselectivity observed is moderate (30%–58% enantiomeric excess), this work opens up new avenues for constructing these appealing spirooxindole skeletons .
- These heterocyclic compounds have diverse applications, including potential pharmacological properties .
- Researchers explore their potential as drug candidates due to their challenging architecture and presence in natural products .
- The compound can be synthesized under microwave radiation, providing an alternative method for its preparation .
- A series of aromatic aldehydes, including the compound , have been studied for their anti-bacterial activity .
Asymmetric Synthesis of Spirooxindoles
Phosphorus-Containing Heterocyclic Compounds
Biological Activity and Drug Discovery
Microwave-Assisted Synthesis
Anti-Bacterial Properties
Building Blocks in Organic Synthesis
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-[2-oxo-2-(4-oxospiro[3H-chromene-2,4'-piperidine]-1'-yl)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5/c26-18-13-23(30-19-8-4-3-7-17(18)19)9-11-24(12-10-23)20(27)14-25-21(28)15-5-1-2-6-16(15)22(25)29/h1-8H,9-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQRPTYDSFMXTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)CN4C(=O)C5=CC=CC=C5C4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Oxo-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)ethyl)isoindoline-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(acetylamino)-2-deoxyhexopyranosyl]-5-[(2-chlorophenoxy)methyl]-4-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2411840.png)

![N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2411843.png)

![4-((3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2411845.png)


![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2411852.png)
![N-[4-[2-(Methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2411853.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbutanamide](/img/structure/B2411854.png)


![2-Cyclopropyl-1-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)azetidin-3-yl]benzimidazole](/img/structure/B2411857.png)
